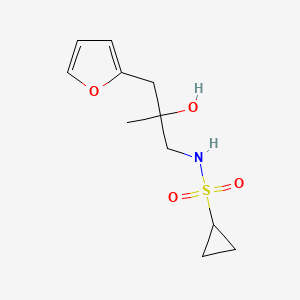
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopropanesulfonamide” is a chemical compound that is not widely documented in the literature. It is a derivative of furan, which is a heterocyclic compound . Furan derivatives are known to have various applications in the field of chemistry, biology, medicine, and materials science .
Applications De Recherche Scientifique
Lewis Acid Catalyzed Annulations
The use of Lewis acid, specifically Sc(OTf)3, catalyzes the (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, yielding cyclopentene sulfonamides with high diastereoselectivity. This method is significant for the synthesis of 2,3-substituted cyclopentanones, a structural motif common in various natural products and pharmaceuticals (Mackay et al., 2014).
Cyclopropenations and Furan Derivatives
Research also highlights Rh(II)-catalyzed cyclopropenations of ynamides, facilitating the synthesis of highly substituted 2-amido-furans. This process represents a novel [3 + 2] cycloaddition, emphasizing the versatility of cyclopropane derivatives in constructing complex furan frameworks with potential applications in medicinal chemistry (Li & Hsung, 2009).
Metal-catalyzed Reactions with Furan
The metal-catalyzed reactions involving furan and alkyl α-diazomethanesulfonate or α-diazomethanephosphonate lead to the synthesis of ω-acyl-substituted sulfono- and phosphonobutadienes, as well as exo-cyclopropane derivatives. This research provides a concise synthetic route to these compounds, which could be crucial for the development of novel organic materials and pharmaceuticals (Marinozzi et al., 2009).
Catalytic Reduction of Biomass-Derived Compounds
Studies on the catalytic reduction of furanic compounds, like furfural and 5-hydroxymethylfurfural (HMF), with hydrogen over heterogeneous catalysts demonstrate the conversion of these biomass-derived chemicals into valuable industrial chemicals and fuels. This research highlights the potential of furanic compounds in sustainable chemistry and biofuel production (Nakagawa et al., 2013).
Copper/Silver-mediated Cascade Reactions
The copper/silver-mediated cascade reactions for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates underscore the efficiency of metal catalysis in forming complex furan derivatives, showcasing the versatility of furan compounds in organic synthesis (Hongshuang Li & Gang Liu, 2014).
Orientations Futures
The future directions for the study of “N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopropanesulfonamide” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the diverse applications of furan derivatives, this compound could potentially be used in the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
Mécanisme D'action
Target of Action
Furan derivatives have been reported to exhibit antimicrobial activity , suggesting that their targets could be enzymes or proteins essential for microbial growth and survival.
Mode of Action
Furan derivatives are known to interact with their targets, leading to inhibition of essential biological processes, which could result in the death of the microorganism .
Biochemical Pathways
Given the antimicrobial activity of furan derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in microorganisms, leading to their death.
Result of Action
Based on the reported antimicrobial activity of furan derivatives , it can be inferred that the compound may lead to the death of microorganisms.
Propriétés
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-11(13,7-9-3-2-6-16-9)8-12-17(14,15)10-4-5-10/h2-3,6,10,12-13H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJLGQSLDJZKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
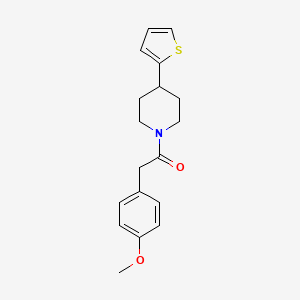
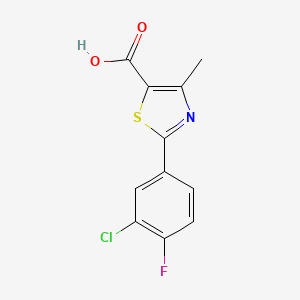
![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2753866.png)
![3-[4-(Benzyloxy)phenyl]-3-{[(4-nitrophenyl)methylene]amino}-1-propanol](/img/structure/B2753868.png)
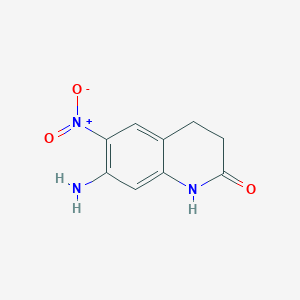

![N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2753875.png)
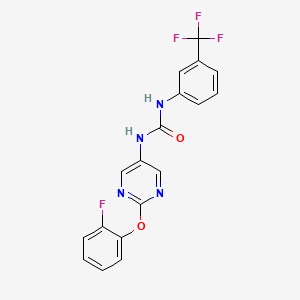

![7-((2,3-dihydro-1H-inden-1-yl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753880.png)
![11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether](/img/structure/B2753881.png)
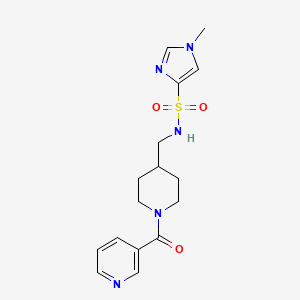

![(1S,3R)-N-Cyclopropyl-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclohexane-1-carboxamide](/img/structure/B2753885.png)
